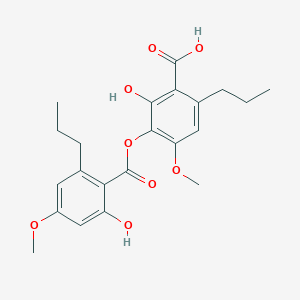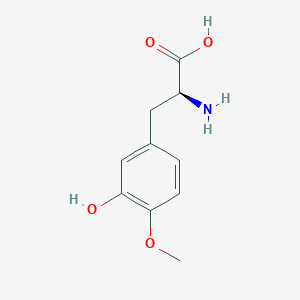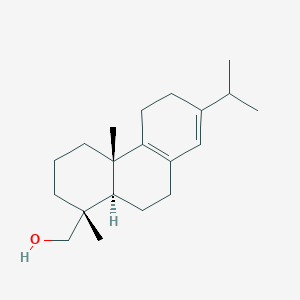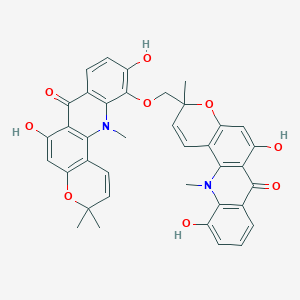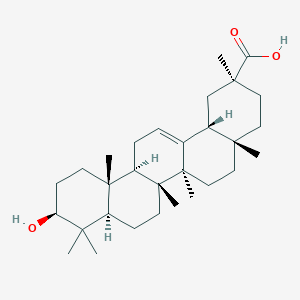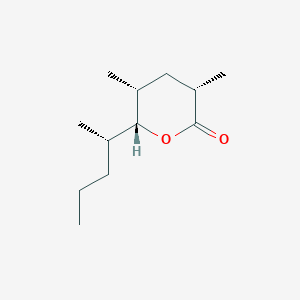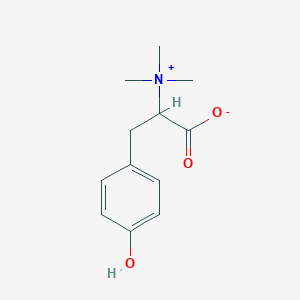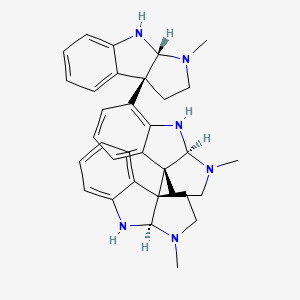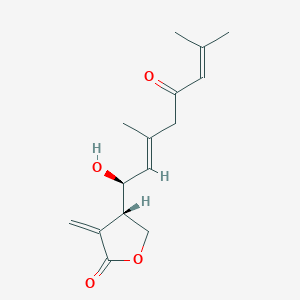
Hydroxyanthecotulide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyanthecotulide is a natural product found in Anthemis auriculata with data available.
Applications De Recherche Scientifique
Antiprotozoal Activity
Hydroxyanthecotulide, a sesquiterpene lactone isolated from Anthemis auriculata, has demonstrated significant antiprotozoal activity. It shows potent trypanocidal and leishmanicidal effects against parasites like Trypanosoma brucei rhodesiense, T. cruzi, and Leishmania donovani. Hydroxyanthecotulide is particularly effective against T. b. rhodesiense. However, its cytotoxic potential on mammalian cells might limit its use as an antiprotozoal agent (Karioti, Skaltsa, Kaiser, & Taşdemir, 2009).
Synthesis for Anti-Trypanosomal Use
The synthesis of hydroxyanthecotulide has been achieved through a process involving a Cr(ii)-catalysed reaction and a mild Au(i)-catalysed Meyer-Schuster rearrangement. This synthetic approach is significant for the development of anti-trypanosomal agents (Hodgson, Talbot, & Clark, 2012).
Antibacterial Activity
Hydroxyanthecotulide has been isolated from Anthemis auriculata and tested for its antibacterial activity. The compound has shown effectiveness against various bacterial species, indicating its potential as a therapeutic agent in treating bacterial infections (Theodori, Karioti, Rančić, & Skaltsa, 2006).
Propriétés
Nom du produit |
Hydroxyanthecotulide |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(4S)-4-[(1S,2E)-1-hydroxy-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9(2)5-12(16)6-10(3)7-14(17)13-8-19-15(18)11(13)4/h5,7,13-14,17H,4,6,8H2,1-3H3/b10-7+/t13-,14+/m1/s1 |
Clé InChI |
FQUMNEMBNIZUPZ-OSTYMCCRSA-N |
SMILES isomérique |
CC(=CC(=O)C/C(=C/[C@@H]([C@@H]1COC(=O)C1=C)O)/C)C |
SMILES |
CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |
SMILES canonique |
CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |
Synonymes |
(+)-4-((E)-1-hydroxy-3,7-dimethyl-5-oxo-octa-2,6-dienyl)-3-methylenedihydrofuran-2-one 4-hydroxyanthecotulide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




